N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to an ethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide typically involves the following steps:
Formation of 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Acylation Reaction: The resulting 4-(dimethylamino)phenethylamine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenethyl alcohol: Similar structure but lacks the ethoxybenzamide moiety.
4-(dimethylamino)phenethylamine: Similar structure but lacks the ethoxybenzamide moiety.
4-ethoxybenzamide: Similar structure but lacks the dimethylamino phenethyl group.
Uniqueness
N-(4-(dimethylamino)phenethyl)-4-ethoxybenzamide is unique due to the combination of the dimethylamino phenethyl group and the ethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-23-18-11-7-16(8-12-18)19(22)20-14-13-15-5-9-17(10-6-15)21(2)3/h5-12H,4,13-14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBTRCNLCFFPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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